Epothilone C

Overview

Description

Synthesis Analysis

The terminal step in epothilone B biosynthesis is catalyzed by the cytochrome P450 enzyme EpoK (CYP167A1), which catalyzes the epoxidation of the C12–C13 double bond (in epothilone C and D) to form epothilone A and B, respectively . Two syntheses of the C (7)–C (16)-fragment 41 of epothilone D 2 were developed that were based on tin (IV) bromide mediated reactions of 5,6-difunctionalised hex-2-enylstannanes with aldehydes .Molecular Structure Analysis

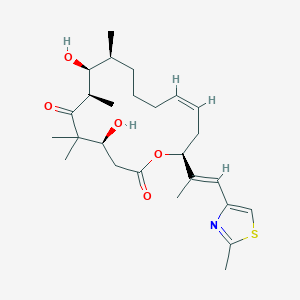

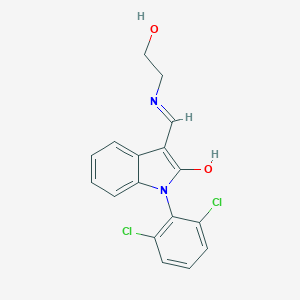

The Epo structure consists of a 16-membered lactone macrocycle, which includes an epoxide between C12 and C13, a ketone at C5, and a thiazole moiety in a side chain at C15 . A structural analysis of the epothilone A– tubulin complex by electron crystallography and nuclear magnetic resonance revealed that the binding sites of epothilone A on tubulin .Chemical Reactions Analysis

Two syntheses of the C (7)–C (16)-fragment 41 of epothilone D 2 were developed that were based on tin (IV) bromide mediated reactions of 5,6-difunctionalised hex-2-enylstannanes with aldehydes .Physical And Chemical Properties Analysis

Epothilone C has a molecular formula of C26H39NO5S and a molecular weight of 477.66 g/mol .Scientific Research Applications

Anticancer Drug Development

Epothilone C has been identified as a potent natural compound for the development of novel anticancer drugs . It functions similarly to paclitaxel by inducing tubulin polymerization and apoptosis but has a lower susceptibility to tumor resistance mechanisms. This makes it particularly effective against refractory tumors, and it has shown superior efficacy compared to paclitaxel in many cases .

Treatment of Triple-Negative Breast Cancer (TNBC)

Recent clinical studies have demonstrated that treatment regimens including Epothilone C derivatives, such as ixabepilone plus capecitabine or utidelone in combination with capecitabine, significantly improve outcomes for patients with TNBC . These findings highlight the compound’s potential in targeted cancer therapy.

Overcoming Multidrug Resistance

Epothilone C and its derivatives have shown activity against various types of multidrug-resistant cancer cell lines in vitro and against multidrug-resistant tumors in vivo . This application is crucial in the ongoing battle against cancer cells that have developed resistance to standard chemotherapy agents.

Synthesis of New Derivatives

Innovative synthetic strategies have led to the synthesis of new Epothilone C derivatives with improved activity against refractory tumors . These derivatives are being compared to existing drugs like ixabepilone or taxol, with some showing better activities .

Prostate Cancer Therapy

Epothilone C has been explored for its antitumor effects in advanced prostate cancer therapy . Its ability to stabilize microtubules makes it a valuable candidate for treating this specific type of cancer.

Mechanistic Studies of Tubulin Polymerization

The compound’s role in tubulin polymerization offers a unique opportunity for mechanistic studies. Understanding how Epothilone C interacts with tubulin can provide insights into the development of other microtubule-stabilizing agents .

Clinical Trials and FDA Approval

Epothilone C derivatives have undergone various stages of clinical trials, with some obtaining FDA approval for the treatment of metastatic and advanced breast cancer . This underscores the compound’s significance in the pharmaceutical industry.

Fermentative Production Processes

There has been significant progress in developing processes for the fermentative production of Epothilone C and its derivatives. This is essential for large-scale drug manufacturing and ensuring a consistent supply for ongoing and future clinical applications .

Mechanism of Action

Target of Action

Epothilone C, also known as Desoxyepothilone A, primarily targets microtubules in cells . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

Epothilone C interacts with its target, the microtubules, by binding to the αβ-tubulin heterodimer subunit . This binding decreases the rate of αβ-tubulin dissociation, thereby stabilizing the microtubules . Epothilone C can also induce tubulin polymerization into microtubules without the presence of GTP . This interaction leads to the formation of microtubule bundles throughout the cytoplasm . Furthermore, Epothilone C causes cell cycle arrest at the G2-M transition phase, leading to cytotoxicity and eventually cell apoptosis .

Biochemical Pathways

The principal biochemical pathway affected by Epothilone C is the microtubule function . By inhibiting microtubule function, Epothilone C prevents cells from properly dividing . This inhibition of cell division is a key mechanism by which Epothilone C exerts its anti-cancer effects .

Pharmacokinetics

One study on a similar compound, kos-862 (epothilone d), showed that the pharmacokinetics were linear with proportional increases in mean cmax and auctot as a function of dose . The half-life was reported to be between 0.2 and 0.6 hours across dose levels . More research is needed to fully understand the ADME properties of Epothilone C and Desoxyepothilone A.

Result of Action

The primary result of Epothilone C’s action is the inhibition of cell division , leading to cell apoptosis . This is due to its ability to stabilize microtubules and cause cell cycle arrest at the G2-M transition phase . This makes Epothilone C a potent anti-cancer agent, particularly against refractory tumors .

Action Environment

It’s known that the efficacy of similar compounds can be influenced by factors such as the presence of other drugs, the patient’s health status, and genetic factors

Future Directions

Epothilones have mechanisms of action similar to paclitaxel by inducing tubulin polymerization and apoptosis with low susceptibility to tumor resistance mechanisms . They are active against refractory tumors, being superior to paclitaxel in many respects . In recent years innovative synthetic strategies resulted in the synthesis of new epothilone derivatives with improved activity against refractory tumors with better activities when compared to ixabepilone or taxol .

properties

IUPAC Name |

(4S,7R,8S,9S,13Z,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadec-13-ene-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39NO5S/c1-16-11-9-7-8-10-12-21(17(2)13-20-15-33-19(4)27-20)32-23(29)14-22(28)26(5,6)25(31)18(3)24(16)30/h8,10,13,15-16,18,21-22,24,28,30H,7,9,11-12,14H2,1-6H3/b10-8-,17-13+/t16-,18+,21-,22-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFZAMRWPCMWFJ-QJKGZULSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=CSC(=N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC/C=C\C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C2=CSC(=N2)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epothilone C | |

CAS RN |

186692-73-9 | |

| Record name | Epothilone C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186692739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPOTHILONE C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18T00XLN7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Epothilone C?

A1: Epothilone C exerts its anticancer activity by stabilizing microtubules, similar to paclitaxel (Taxol). [] This stabilization disrupts the normal dynamics of microtubules, which are crucial for cell division, leading to mitotic arrest and ultimately cell death. []

Q2: How does Epothilone C's interaction with microtubules differ from that of paclitaxel?

A2: While both Epothilone C and paclitaxel stabilize microtubules, their binding sites and mechanisms differ. This difference makes Epothilone C an attractive potential therapeutic option for patients with tumors resistant to paclitaxel. [, ]

Q3: Does the C12-C13 epoxide group present in Epothilone A and B significantly contribute to microtubule binding compared to the C12-C13 double bond in Epothilone C?

A3: Research suggests the C12-C13 epoxide is not essential for activity. Studies with 12,13-desoxyepothilone B, lacking the epoxide, show comparable or even improved potency compared to Epothilone A and B, highlighting the significance of the overall molecular structure for microtubule binding. [, , ]

Q4: What is the molecular formula and weight of Epothilone C?

A4: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of Epothilone C.

Q5: Where can I find spectroscopic data for Epothilone C?

A5: Several research papers mention using NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) data for structural elucidation of Epothilone C and its analogs. [, , ] Refer to publications focusing on isolation, characterization, and synthesis of these compounds for detailed spectroscopic data.

Q6: How does modifying the C2 position of the thiazole ring in Epothilone C affect its activity?

A6: The C2 position of the thiazole ring demonstrates a degree of flexibility for modifications without abolishing activity. Research shows that introducing certain substitutions at this position can improve esterase stability and retain or even enhance cytotoxic activity. []

Q7: Can the macrocycle size in Epothilone C be altered without affecting its activity?

A7: Studies synthesizing 14-, 15-, 17-, and 18-membered ring analogs of Epothilone A showed drastically reduced activity compared to the natural 16-membered ring. [, ] These findings suggest that the tubulin binding site exhibits high specificity for the natural ring size of Epothilones.

Q8: Does introducing a fluorine atom at the C26 position enhance the activity of Epothilone analogs?

A8: Yes, introducing a trifluoromethyl group at the C26 position has resulted in analogs like Fludelone that demonstrate enhanced antitumor activity compared to other Epothilone analogs, including 12,13-desoxyepothilone B. [, ]

Q9: What is known about the stability of Epothilone C?

A9: The provided research excerpts do not offer detailed information regarding the stability of Epothilone C under various conditions.

Q10: Which cell lines are particularly sensitive to Epothilone C and its analogs?

A12: Research shows promising results with Epothilone analogs in various cancer cell lines, including those derived from lung, colon, breast, and ovarian cancers. [, ] Notably, Fludelone, a trifluoro-substituted analog, exhibited potent activity against ovarian cancer cell lines. []

Q11: What is the efficacy of Epothilone analogs in multidrug-resistant (MDR) tumor models?

A13: Studies indicate that certain Epothilone analogs, such as 12,13-desoxyepothilone B and Fludelone, are effective in inhibiting the growth of MDR tumor cells, even in cases where paclitaxel shows limited efficacy. [, ] This suggests their potential in overcoming MDR mechanisms.

Q12: Are there known mechanisms of resistance to Epothilone C?

A14: Research has identified a potential mechanism of resistance related to alterations in γ-actin. [, ] Leukemia cells resistant to desoxyepothilone B showed mutations in γ-actin and a decrease in its expression. [] Introducing these mutant γ-actin forms into other cells conferred resistance to antimicrotubule agents, suggesting a novel resistance mechanism. []

Q13: Can Epothilone C be produced in organisms other than Sorangium cellulosum?

A15: Yes, researchers have successfully expressed the epothilone biosynthetic gene cluster in heterologous hosts like Escherichia coli and Myxococcus xanthus. [, ] This breakthrough enables further investigation of the biosynthetic pathway and the potential for producing novel Epothilone analogs. [, ]

Q14: What is the role of the cytochrome P450 enzyme EpoK in Epothilone biosynthesis?

A16: EpoK catalyzes the epoxidation of Epothilones C and D to A and B, respectively. [] Inhibiting or manipulating EpoK activity can alter the production ratio of different Epothilone congeners. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B223288.png)

![N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B223335.png)

![N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B223343.png)